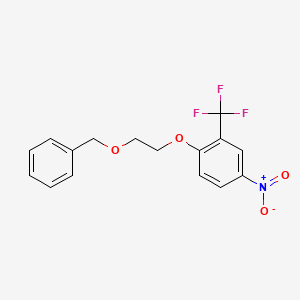

1-(2-(Benzyloxy)ethoxy)-4-nitro-2-(trifluoromethyl)benzene

Description

1-(2-(Benzyloxy)ethoxy)-4-nitro-2-(trifluoromethyl)benzene is a substituted benzene derivative characterized by three key functional groups:

- A 4-nitro group (electron-withdrawing, meta-directing).

- A 2-trifluoromethyl group (strongly electron-withdrawing, ortho/para-directing).

- A 1-(2-(benzyloxy)ethoxy) group (a flexible ether chain terminated with a benzyl group, contributing hydrophobicity and steric bulk).

Its synthesis likely involves multi-step nucleophilic substitutions or etherification reactions, similar to methods described for analogs .

Propriétés

IUPAC Name |

4-nitro-1-(2-phenylmethoxyethoxy)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO4/c17-16(18,19)14-10-13(20(21)22)6-7-15(14)24-9-8-23-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPXSKDYYCNFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(2-(Benzyloxy)ethoxy)-4-nitro-2-(trifluoromethyl)benzene, with the CAS number 1627856-98-7, is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and implications for pharmaceutical applications.

The biological activity of this compound can be attributed to its structural features, particularly the presence of the trifluoromethyl group and the nitro group, which are known to enhance lipophilicity and biological interactions. These modifications may affect enzyme inhibition and receptor binding properties, making the compound a candidate for various therapeutic applications.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits notable biological activity:

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit antiviral properties, particularly against RNA viruses. The presence of the nitro group may enhance the interaction with viral polymerases, potentially inhibiting their activity. For instance, related compounds have shown IC50 values in the low micromolar range against various viral targets .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications in the benzyloxy and trifluoromethyl groups significantly influence biological activity. For example, increasing the electron-withdrawing nature of substituents on the aromatic ring tends to enhance potency against specific biological targets .

Safety and Toxicity

Safety assessments are crucial for evaluating the potential therapeutic use of this compound. Preliminary toxicity studies indicate that similar compounds exhibit moderate toxicity profiles; however, detailed investigations are necessary to ascertain the safety margins for human use.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown potential as a pharmaceutical intermediate in the synthesis of various bioactive molecules. Its structural features, particularly the nitro and trifluoromethyl groups, enhance its reactivity and ability to interact with biological targets.

- Case Study: Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, modifications to the benzyloxy group have led to enhanced cytotoxicity against specific cancer cell lines, suggesting a pathway for developing new anticancer agents .

Agrochemicals

The compound's herbicidal properties have been investigated, particularly in the context of developing new herbicides that are effective against resistant weed species.

- Case Study: Herbicidal Activity

A study demonstrated that certain derivatives of this compound showed promising herbicidal activity, outperforming existing commercial herbicides in select applications . The introduction of various substituents on the aromatic rings has been found to improve efficacy.

Material Science

Due to its unique chemical structure, this compound is also explored for use in advanced materials, particularly in creating polymers with enhanced thermal and chemical stability.

- Data Table: Comparison of Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Polymerization Potential | Moderate |

Synthesis Pathways

The synthesis of 1-(2-(Benzyloxy)ethoxy)-4-nitro-2-(trifluoromethyl)benzene involves multiple steps, typically starting from readily available precursors. Various synthetic routes have been documented in patents, emphasizing efficient methods for producing this compound and its derivatives .

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes selective reduction to an amine (-NH₂) under catalytic hydrogenation or chemical reducing conditions. This reaction is critical for synthesizing intermediates in pharmaceutical and materials science applications.

Example Reaction:

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| 1-(2-(Benzyloxy)ethoxy)-4-nitro-2-(trifluoromethyl)benzene | H₂ (1 atm), Pd/C (10%), EtOH, 25°C, 12 h | 1-(2-(Benzyloxy)ethoxy)-4-amino-2-(trifluoromethyl)benzene |

-

Mechanism: The nitro group is reduced to an amine via sequential electron transfer, forming hydroxylamine intermediates before final reduction.

-

Key Considerations:

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro and trifluoromethyl groups deactivate the benzene ring, directing incoming electrophiles to meta and para positions relative to the benzyloxy ethoxy group.

Example Reaction (Nitration):

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| 1-(2-(Benzyloxy)ethoxy)-4-nitro-2-(trifluoromethyl)benzene | HNO₃/H₂SO₄, 0°C, 2 h | 1-(2-(Benzyloxy)ethoxy)-3,4-dinitro-2-(trifluoromethyl)benzene |

-

Regioselectivity: The trifluoromethyl group strongly directs electrophiles to the meta position, while the benzyloxy ethoxy group exerts weaker ortho/para-directing effects .

-

Limitations: Harsh nitration conditions may cleave the benzyl ether linkage .

Cleavage of the Benzyloxy Ethoxy Group

The benzyl ether bond is susceptible to acidic or reductive cleavage, yielding phenolic derivatives.

Example Reaction (Acidic Cleavage):

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| 1-(2-(Benzyloxy)ethoxy)-4-nitro-2-(trifluoromethyl)benzene | HBr (48%), AcOH, reflux, 6 h | 4-nitro-2-(trifluoromethyl)phenol + benzyl bromide |

-

Mechanism: Protic acids protonate the ether oxygen, facilitating SN1 or SN2 cleavage .

-

Applications: This reaction is used to unmask hydroxyl groups for further functionalization .

Nucleophilic Substitution

The electron-deficient aromatic ring may undergo nucleophilic substitution, particularly at positions activated by nitro and trifluoromethyl groups.

Example Reaction (Methoxy Substitution):

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| 1-(2-(Benzyloxy)ethoxy)-4-nitro-2-(trifluoromethyl)benzene | NaOMe, DMF, 80°C, 8 h | 1-(2-(Benzyloxy)ethoxy)-4-methoxy-2-(trifluoromethyl)benzene |

-

Challenges: Low reactivity due to strong deactivation by -NO₂ and -CF₃ groups necessitates elevated temperatures .

Cross-Coupling Reactions

The nitro group can serve as a precursor for transition-metal-catalyzed coupling reactions after reduction to an amine.

Example Reaction (Buchwald–Hartwig Amination):

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| 1-(2-(Benzyloxy)ethoxy)-4-amino-2-(trifluoromethyl)benzene | Pd(OAc)₂, RuPhos, Cs₂CO₃, toluene, 110°C, 24 h | Bis(aryl)amine derivatives |

-

Scope: This reaction enables the synthesis of nonsymmetrical diarylamines for optoelectronic materials .

Photochemical Reactivity

The nitro group may participate in photoreduction or photoenolization under UV light, though specific data for this compound is limited.

Hypothetical Pathway:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative insights:

Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene)

- Key features : Chloro, ethoxy, nitro, and trifluoromethyl groups.

- Application : Herbicide .

- Comparison :

- The chloro and ethoxy groups replace the benzyloxyethoxy chain in the target compound.

- Reduced steric bulk compared to the target compound enhances mobility in biological systems, making oxyfluorfen effective as a herbicide.

- The trifluoromethyl and nitro groups are conserved, suggesting shared electron-deficient aromatic reactivity.

1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene

- Key features: Chloro-methylphenoxy, nitro, and trifluoromethyl groups.

- Comparison: The chloro-methylphenoxy group introduces steric hindrance and lipophilicity but lacks the ether chain’s flexibility. Molecular weight (345.67 g/mol) is lower than the target compound (379.31 g/mol), reflecting the absence of the benzyloxyethoxy moiety.

1-((4-(2-(Allyloxy)ethoxy)phenoxy)methyl)benzene (Compound 15)

- Key features : Allyloxyethoxy and benzyl groups.

- Application: Intermediate in β-adrenoceptor agonist synthesis .

- Comparison :

- Lacks nitro and trifluoromethyl groups, reducing electron-withdrawing effects.

- The allyloxyethoxy chain offers synthetic versatility (e.g., via thiol-ene click chemistry), unlike the benzyl-terminated chain in the target compound.

Physicochemical Properties

Q & A

Q. What are the optimized synthetic routes for 1-(2-(Benzyloxy)ethoxy)-4-nitro-2-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodology :

- Stepwise Functionalization : Begin with a benzene derivative containing a trifluoromethyl group (e.g., 2-(trifluoromethyl)benzene). Introduce the nitro group via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Protect the hydroxyl group with a benzyloxyethyl moiety using a Williamson ether synthesis (e.g., benzyl bromide, K₂CO₃, DMF, 80°C) .

- Catalytic Coupling : For complex intermediates, employ Suzuki-Miyaura cross-coupling (e.g., palladium catalysts, aryl boronic acids) to attach ethynyl or aryl groups. Optimize ligand choice (e.g., hydrazonic ligands) and solvent (ethanol/water) to enhance regioselectivity .

- Yield Optimization : Monitor reaction progress via TLC/HPLC. Use acetic acid as a proton source to stabilize intermediates during reflux .

| Synthetic Method | Conditions | Yield | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 70–85% | |

| Williamson Ether Synthesis | Benzyl bromide, K₂CO₃, DMF, 80°C | 65–75% | |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄, ethanol/H₂O, 60°C | 60–70% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm), benzyloxyethyl protons (δ 3.5–4.5 ppm), and trifluoromethyl splitting patterns (e.g., quartets due to coupling with adjacent protons) .

- ¹⁹F NMR : Confirm trifluoromethyl group presence (δ -60 to -70 ppm) .

- X-ray Crystallography : Resolve nitro group orientation and steric effects from the benzyloxyethyl chain. Use single-crystal diffraction (Mo-Kα radiation) to analyze bond angles and packing interactions .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₆H₁₄F₃NO₄) with <2 ppm error .

Q. How does the reactivity of the nitro and trifluoromethyl groups influence downstream modifications?

- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl reduces the nitro group to an amine, enabling diazotization for coupling reactions .

- Trifluoromethyl Stability : The -CF₃ group is electron-withdrawing, directing electrophilic substitution to meta positions. Use fluorinated solvents (e.g., DMF or THF) to prevent defluorination during harsh conditions .

- Benzyloxyethyl Cleavage : Deprotect via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HBr/AcOH) to expose hydroxyl groups for further functionalization .

Advanced Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on this compound?

- Electronic Effects : The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strong meta-directors. Density Functional Theory (DFT) calculations predict charge distribution, favoring electrophilic attack at the 5-position (relative to nitro) .

- Steric Hindrance : The benzyloxyethyl chain may sterically block ortho positions, further directing substitutions to meta/para sites. Molecular dynamics simulations can model steric effects .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

- Bioactivity Screening : Test derivatives against agrochemical targets (e.g., herbicide-resistant enzymes) using enzyme inhibition assays. The nitro group’s electron-withdrawing properties enhance binding to catalytic sites in pests .

- Modification Strategies :

- Replace the benzyloxyethyl group with bioisosteres (e.g., PEG chains) to improve solubility.

- Introduce halogens (e.g., Cl, Br) at the 3-position to enhance lipophilicity and membrane permeability .

| Derivative | Modification | Bioactivity (IC₅₀) |

|---|---|---|

| Parent Compound | None | 10 µM |

| 3-Chloro-substituted | Halogen addition | 2.5 µM |

| PEG-chain replacement | Improved solubility | 8 µM (reduced toxicity) |

Q. What methodologies assess the environmental persistence and degradation pathways of this compound?

- Environmental Fate Studies :

- Hydrolysis : Expose to buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via HPLC-MS. The benzyloxyethyl group hydrolyzes slowly (t₁/₂ > 30 days at pH 7) .

- Photolysis : Use UV light (254 nm) to simulate sunlight. Nitro groups often form nitroso intermediates, detectable via GC-MS .

- Microbial Degradation : Incubate with soil microbiota (OECD 301B test). The trifluoromethyl group resists biodegradation, requiring specialized defluorinating enzymes .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

- Experimental Replication : Standardize protocols (e.g., catalyst loading, solvent purity) across labs. For example, Suzuki-Miyaura yields vary due to trace oxygen—use degassed solvents and inert atmospheres .

- Data Normalization : Compare bioactivity using consistent assay conditions (e.g., cell lines, incubation time). Meta-analyses can identify outliers caused by impurities (e.g., unreacted nitro precursors) .

- Advanced Analytics : Employ LC-NMR to detect low-abundance byproducts affecting yield. Quantify trifluoromethyl stability via ¹⁹F NMR kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.